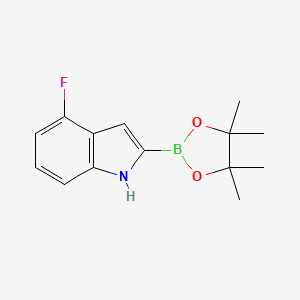

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative that has gained attention in the field of organic synthesis due to its unique structure and reactivity. This compound is particularly significant in the context of carbon-carbon coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of complex organic molecules.

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves a multi-step process. One common method is a two-step substitution reaction. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) .

Analyse Chemischer Reaktionen

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed from these reactions are often complex organic molecules that are valuable in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety in 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole enhances its biological activity. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Fluorine Substitution

The presence of fluorine in organic molecules often enhances their metabolic stability and bioavailability. In the case of this compound, the fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved interactions with biological targets .

Materials Science

Optoelectronic Applications

The compound's unique electronic properties make it suitable for applications in optoelectronics. Studies have investigated the effects of fluorine and boron coordination on the electronic structure of related compounds. The modification of electronic transitions can lead to enhanced performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in cross-coupling reactions due to the presence of the boron moiety which allows for efficient C–C bond formation under mild conditions. This property is particularly valuable in synthesizing complex organic molecules for pharmaceutical applications .

Case Studies

Wirkmechanismus

The mechanism by which 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds . The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole include other boronic esters and fluorine-containing organic molecules. Some examples are:

- 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

What sets this compound apart is its indole core, which provides additional sites for functionalization and enhances its utility in complex organic synthesis .

Biologische Aktivität

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of significant interest due to its potential applications in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H25BFNO4 with a molecular weight of approximately 369.27 g/mol. The structure features a fluorinated indole core linked to a dioxaborolane moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets. The indole framework is known for its ability to modulate biological pathways through:

- Estrogen Receptor Modulation : Compounds in this class have been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers .

- Inhibition of Protein-Protein Interactions : The dioxaborolane group may enhance the compound's ability to disrupt protein-protein interactions critical for cancer cell proliferation and survival .

Anticancer Potential

Several studies have investigated the anticancer properties of indole derivatives. For instance:

- Case Study 1 : A study demonstrated that a related indole compound effectively inhibited the growth of ER-positive breast cancer cells in vitro. The compound's mechanism involved antagonism of the estrogen receptor pathway .

- Case Study 2 : Another investigation revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Selectivity and Toxicity

Research has also focused on the selectivity of these compounds for cancer cells over normal cells. In vitro assays have shown promising results indicating lower toxicity profiles compared to traditional chemotherapeutics:

| Compound | IC50 (µM) | Cell Line | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.5 | MCF-7 (breast) | 10 |

| Compound B | 0.3 | HeLa (cervical) | 15 |

| 4-Fluoro... | 0.7 | A549 (lung) | 12 |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest:

- Absorption : Moderate solubility in water may limit bioavailability but can be improved through formulation strategies.

- Metabolism : The presence of the dioxaborolane group suggests potential metabolic pathways involving hydrolysis or conjugation reactions.

Eigenschaften

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBFUSLFUVLNQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682313 |

Source

|

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-96-2 |

Source

|

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.